4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile
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Overview
Description
4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile is a complex organic compound that features a boronic ester group, an amino group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Scientific Research Applications
4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile has several scientific research applications:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, for example, can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The amino and nitrile groups can also engage in various transformations, contributing to the compound’s versatility in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications. The presence of both an amino group and a nitrile group, along with the boronic ester, allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C19H21BN2O3 |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
4-[4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile |
InChI |
InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)16-11-14(22)7-10-17(16)23-15-8-5-13(12-21)6-9-15/h5-11H,22H2,1-4H3 |
InChI Key |
OVDINUSLIHHJNU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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